molecular formula C11H6ClNO3S B6388030 2-Chloro-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid CAS No. 1261990-04-8

2-Chloro-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid

Cat. No.: B6388030
CAS No.: 1261990-04-8
M. Wt: 267.69 g/mol
InChI Key: DEDIXBSVOYCNSK-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid is a heterocyclic compound that contains both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid typically involves the condensation of 5-bromothiophene-2-carbaldehyde with appropriate pyridine derivatives. The reaction is catalyzed by palladium complexes such as Xphos-Pd-G2 and requires bases like K3PO4·7H2O . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 100°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at room temperature.

    Reduction: NaBH4 in methanol at 0°C to room temperature.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) in solvents like dichloromethane (DCM).

Major Products

    Oxidation: 2-Chloro-5-(5-carboxythiophen-2-yl)pyridine-4-carboxylic acid.

    Reduction: 2-Chloro-5-(5-hydroxymethylthiophen-2-yl)pyridine-4-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The formyl and carboxylic acid groups can form hydrogen bonds, while the chlorine atom and thiophene ring can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Formylthiophene-2-boronic acid: Similar structure but lacks the pyridine ring.

    2-Chloro-5-(chloromethyl)thiophene: Similar thiophene ring but different substituents.

    Thiophene-2-carboxylic acid: Lacks the chlorine and formyl groups.

Uniqueness

2-Chloro-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid is unique due to the presence of both pyridine and thiophene rings, along with the formyl and carboxylic acid functional groups. This combination of features makes it a versatile compound for various applications in chemistry and materials science .

Properties

IUPAC Name

2-chloro-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO3S/c12-10-3-7(11(15)16)8(4-13-10)9-2-1-6(5-14)17-9/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDIXBSVOYCNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CN=C(C=C2C(=O)O)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687289
Record name 2-Chloro-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-04-8
Record name 2-Chloro-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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